molecular formula C4H8Cl3O2P B12649442 Bis(2-chloroethyl) chlorophosphite CAS No. 37984-64-8

Bis(2-chloroethyl) chlorophosphite

Cat. No.: B12649442
CAS No.: 37984-64-8
M. Wt: 225.43 g/mol
InChI Key: QBOBFSGHAHQYNU-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) chlorophosphite, also known as phosphorochloridous acid, bis(2-chloroethyl) ester, is a chemical compound with the molecular formula C4H8Cl3O2P. It is an organophosphorus compound that contains two 2-chloroethyl groups and one chlorophosphite group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-chloroethyl) chlorophosphite can be synthesized through the reaction of phosphorus trichloride with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows:

PCl3+2C2H4O(ClCH2CH2O)2PClPCl_3 + 2 C_2H_4O \rightarrow (ClCH_2CH_2O)_2PCl PCl3​+2C2​H4​O→(ClCH2​CH2​O)2​PCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and ethylene oxide are reacted under optimized conditions. The process may include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl) chlorophosphite undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form phosphates or other oxidized phosphorus compounds.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products Formed

    Substitution Products: Various substituted phosphites and phosphonates.

    Oxidation Products: Phosphates and other oxidized phosphorus compounds.

    Hydrolysis Products: Phosphoric acid derivatives.

Scientific Research Applications

Bis(2-chloroethyl) chlorophosphite has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: Investigated for its potential use in biochemical studies and as a precursor for biologically active molecules.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2-chloroethyl) chlorophosphite involves its ability to act as a phosphorylating agent. It can transfer its chlorophosphite group to nucleophilic targets, leading to the formation of new phosphorus-containing compounds. This reactivity is due to the presence of the electrophilic phosphorus atom, which readily reacts with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) phosphate: Similar in structure but contains a phosphate group instead of a chlorophosphite group.

    Bis(2-chloroethyl) ether: Contains an ether linkage instead of a phosphite group.

    Bis(2-chloroethyl) sulfide: Contains a sulfur atom instead of a phosphorus atom.

Uniqueness

Bis(2-chloroethyl) chlorophosphite is unique due to its chlorophosphite group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific chemical reactions where the chlorophosphite functionality is required.

Properties

IUPAC Name

chloro-bis(2-chloroethoxy)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl3O2P/c5-1-3-8-10(7)9-4-2-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOBFSGHAHQYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(OCCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl3O2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191409
Record name Bis(2-chloroethyl) chlorophosphite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.43 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37984-64-8
Record name Phosphorochloridous acid, bis(2-chloroethyl) ester
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URL https://commonchemistry.cas.org/detail?cas_rn=37984-64-8
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Record name Bis(2-chloroethyl) chlorophosphite
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Record name Bis(2-chloroethyl) chlorophosphite
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Record name Bis(2-chloroethyl) chlorophosphite
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Record name Bis(2-chloroethyl) chlorophosphite
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